5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining an oxadiazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3-methoxyphenylhydrazine with a suitable oxadiazole precursor under controlled conditions. One common method involves the cyclization of 3-methoxyphenylhydrazine with 1,2,5-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine varies depending on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methoxyphenyl)[1,2,5]thiadiazolo[3,4-b]pyrazine: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.
5-(3-Methoxyphenyl)quinoxaline: Similar structure but with a benzene ring fused to the pyrazine ring instead of an oxadiazole ring.
Uniqueness
5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its combination of an oxadiazole and pyrazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C11H8N4O2 |
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Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C11H8N4O2/c1-16-8-4-2-3-7(5-8)9-6-12-10-11(13-9)15-17-14-10/h2-6H,1H3 |
InChI Key |
VEZYCXUOFXMIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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